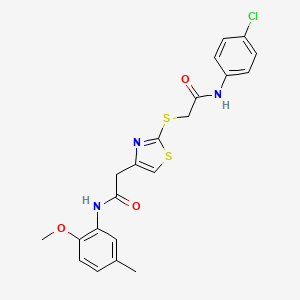
N-(4-chlorophenyl)-2-((4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-((4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3S2 and its molecular weight is 461.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-chlorophenyl)-2-((4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anticonvulsant applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C₁₈H₁₈ClN₃O₂S, with a molecular weight of approximately 373.87 g/mol. Its structure includes a thiazole ring, which is known for contributing to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to thiazole derivatives. For instance, derivatives featuring thiazole moieties have shown promise in inhibiting cancer cell proliferation. The compound's structure suggests it may exhibit similar activities due to the presence of electron-donating groups and specific substitutions on the phenyl rings.
-
Mechanism of Action :
- Compounds with thiazole rings often act by inhibiting key signaling pathways in cancer cells, such as the VEGFR-2 and AKT pathways, leading to apoptosis and cell cycle arrest .
- The SAR indicates that para-halogen-substituted phenyl groups enhance activity, suggesting that modifications to the phenyl ring can significantly affect efficacy .
-
Case Studies :
- A study demonstrated that thiazole-based compounds exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
- Another investigation found that specific substitutions on the thiazole ring improved selectivity against cancer cells while sparing normal cells .
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have also been documented. For example, compounds similar to this compound have shown significant activity in animal models.
- Mechanism of Action :
- Research Findings :
Structure-Activity Relationship (SAR)
The SAR analysis for this compound suggests that:
- Substituents : The presence of electron-donating groups (e.g., methoxy or methyl groups) on the phenyl rings enhances biological activity.
- Thiazole Ring : The thiazole moiety is critical for both anticancer and anticonvulsant activities, as evidenced by various analogs demonstrating strong inhibitory effects on target proteins involved in these diseases.
Data Tables
| Compound | Activity Type | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | Anticancer | 3.10 | VEGFR-2 Inhibition |
| Compound 2 | Anticonvulsant | <20 | Ion Channel Modulation |
| N-(4-chlorophenyl)-... | Anticancer/Anticonvulsant | TBD | TBD |
Propiedades
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c1-13-3-8-18(28-2)17(9-13)25-19(26)10-16-11-29-21(24-16)30-12-20(27)23-15-6-4-14(22)5-7-15/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNMJTMIGMADIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














